![molecular formula C6H3ClFIO B226618 2-Chloro-4-fluoro-5-iodophenol CAS No. 148254-33-5](/img/structure/B226618.png)
2-Chloro-4-fluoro-5-iodophenol
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Overview
Description
2-Chloro-4-fluoro-5-iodophenol is a chemical compound with the molecular formula C6H3ClFIO. It has a molecular weight of 272.44 . It is a solid substance that is stored at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-fluoro-5-iodophenol is 1S/C6H3ClFIO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H . The InChI key is UVAMUYYGGYKGKG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-4-fluoro-5-iodophenol is a solid substance stored at ambient temperature . Its molecular weight is 272.44 .Scientific Research Applications
Antibacterial Compound Investigation
A study combined experimental and theoretical approaches to investigate the structural and vibrational characteristics of a biologically potent compound closely related to 2-Chloro-4-fluoro-5-iodophenol. The research focused on its antibacterial activity against various bacteria, including E. coli and S. aureus. Molecular docking studies demonstrated strong interactions with specific proteins, suggesting potential applications in developing antibacterial agents (Vidhya, Austine, & Arivazhagan, 2020).
Copolymer Synthesis
Research on novel copolymers involved the synthesis of halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including a compound similar to 2-Chloro-4-fluoro-5-iodophenol. These copolymers, prepared with styrene, were characterized by various analytical methods, exploring their potential in material science for applications requiring specific thermal and structural properties (Savittieri et al., 2022).
Halogen Bonding in Crystal Engineering
A study on 2,4,6-tris(2-halophenoxy)-1,3,5-triazines, which are structurally related to 2-Chloro-4-fluoro-5-iodophenol, discussed the impact of halogen bonding on crystal structures. The research highlighted the influence of halogen atoms on molecular packing and interactions, providing insights into the design of new materials with tailored properties (Saha & Nangia, 2007).
Synthesis and Characterization of Nitrophenyl Ethyl Carbonate
Another study focused on the synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate from 2-chloro-4-fluorophenol. The research explored the reaction mechanism, kinetics, and optimal conditions for the synthesis, providing valuable information for the production of high-purity compounds used in further chemical transformations (Wang Da-hui, 2010).
Environmental Pollution Study
Research on the fate of halogenated phenols in plants utilized 19F NMR to identify and quantify contaminants and their metabolites. This study provides insights into the environmental behavior and transformation of compounds similar to 2-Chloro-4-fluoro-5-iodophenol, highlighting the importance of understanding pollutant sequestration and degradation in aquatic plants (Tront & Saunders, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
2-chloro-4-fluoro-5-iodophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAMUYYGGYKGKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306770 |
Source
|
Record name | 2-Chloro-4-fluoro-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-iodophenol | |
CAS RN |
148254-33-5 |
Source
|
Record name | 2-Chloro-4-fluoro-5-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148254-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluoro-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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